

Independent Verification of Elephantin's Structure: A Comparative Guide

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Compound of Interest

Compound Name: *Elephantin*

Cat. No.: *B1204348*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural verification and cytotoxic performance of **Elephantin**, a naturally occurring sesquiterpenoid lactone, with related compounds. The information is supported by experimental data to aid in research and drug development endeavors.

Structural Verification of Elephantin

Elephantin is a germacrane sesquiterpenoid tumor inhibitor isolated from the plant *Elephantopus elatus*. Its molecular structure was first elucidated in 1969 through a combination of chemical and spectral analysis.

Initial Structure Determination: The seminal work by Kupchan et al. provided a robust initial determination of **Elephantin**'s structure. Their methodology involved:

- **Chemical Degradation:** Alkaline hydrolysis of **Elephantin** yielded elephantol and dimethylacrylic acid, providing initial clues about its ester and core structure.
- **Spectroscopic Analysis:** Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry were employed to characterize the different functional groups and the overall molecular framework.

- X-ray Crystallography: The definitive confirmation of the structure and stereochemistry was achieved through single-crystal X-ray diffraction analysis of a p-bromobenzoate derivative of elephantol.[1] This technique provides an unambiguous three-dimensional map of the molecule's atomic arrangement.

Independent Verification through Synthesis: While a direct total synthesis of **Elephantin** has not been prominently reported in the literature, the chemical synthesis of closely related and structurally similar germacrane sesquiterpenoid lactones serves as a strong independent verification of this structural class. The successful synthesis of deoxyelephantopin analogues, for instance, utilizes complex synthetic strategies that confirm the feasibility of constructing the intricate germacrane skeleton, thereby lending credence to the originally proposed structure of **Elephantin**.

Comparative Cytotoxic Performance

Elephantin has demonstrated significant cytotoxic activity against a range of cancer cell lines. This section compares its performance with two other well-characterized sesquiterpenoid lactones: Deoxyelephantopin and Parthenolide. The data is presented as IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition of cell growth.

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Elephantin	A549	Lung Carcinoma	0.09	Genomics of Drug Sensitivity in Cancer
HCT-116	Colorectal Carcinoma	0.12	Genomics of Drug Sensitivity in Cancer	
MCF-7	Breast Adenocarcinoma	0.15	Genomics of Drug Sensitivity in Cancer	
K-562	Chronic Myelogenous Leukemia	0.08	Genomics of Drug Sensitivity in Cancer	
Deoxyelephantopin	A549	Lung Adenocarcinoma	35.6 (12.287 μg/mL)	[2][3]
HCT-116	Colorectal Carcinoma	2.12 (0.73 μg/mL)	[4]	
K-562	Chronic Myelogenous Leukemia	Not Reported		
T47D	Breast Cancer	Not specified	[4]	
Parthenolide	A549	Non-small Cell Lung Cancer	15.38	[5]
SiHa	Cervical Cancer	8.42	[6][7][8]	
MCF-7	Breast Cancer	9.54	[6][7][8]	
GLC-82	Non-small Cell Lung Cancer	6.07	[5]	

Experimental Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional structure of a molecule.^{[1][9][10][11][12]}

Methodology:

- **Crystal Growth:** A high-quality single crystal of the compound (or a suitable derivative) is grown from a solution.
- **X-ray Diffraction:** The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.
- **Data Collection:** The intensities and positions of the diffracted X-ray spots are meticulously recorded by a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed using computational methods to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and the overall molecular structure is refined to a high degree of accuracy.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.^{[13][14][15][16][17]}

Methodology:

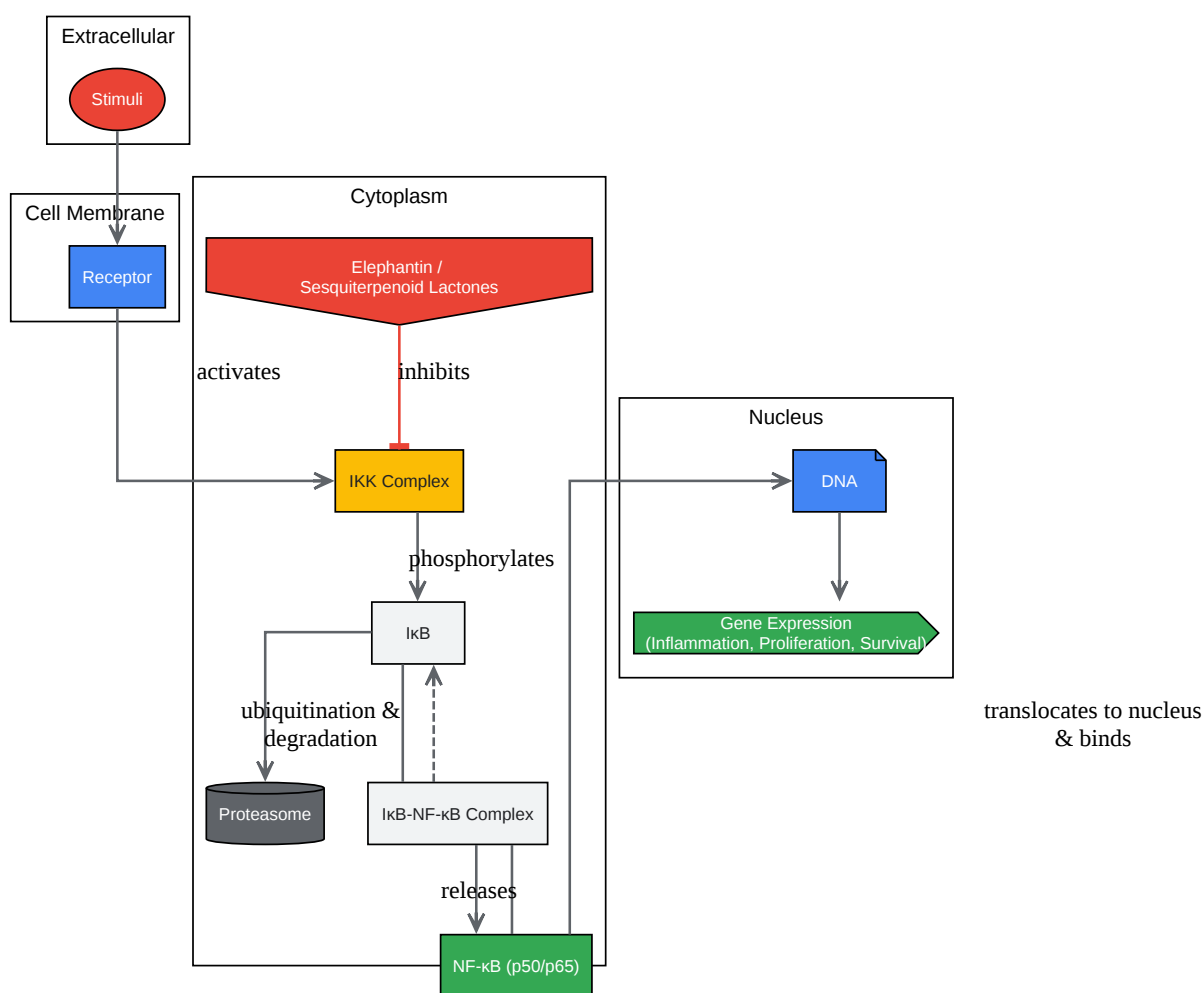
- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compound (e.g., **Elephantin**) and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, the culture medium is replaced with a fresh medium containing MTT.

- **Formazan Formation:** Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** A solubilizing agent (such as DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
- **IC50 Calculation:** The IC50 value is calculated from the dose-response curve generated by plotting cell viability against the concentration of the compound.

Signaling Pathway and Experimental Workflow

NF- κ B Signaling Pathway Inhibition

A primary mechanism of action for many sesquiterpenoid lactones, including Parthenolide and likely **Elephantin**, is the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.^[18] This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation, and its dysregulation is often implicated in cancer.

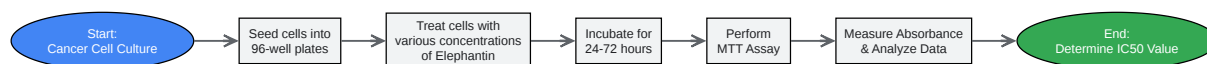


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Caption: NF-κB signaling pathway and the inhibitory action of sesquiterpenoid lactones.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound like **Elephantin** on cancer cells.



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Caption: A standard experimental workflow for determining the cytotoxicity of a compound.

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